molecular formula C13H13N3O B1451187 2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol CAS No. 1220038-67-4

2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Cat. No.: B1451187
CAS No.: 1220038-67-4
M. Wt: 227.26 g/mol
InChI Key: QVKUHZRHYRQRIA-UHFFFAOYSA-N
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Description

2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that features a pyrrolo-pyrimidine core structure.

Properties

IUPAC Name

2-benzyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13-10-7-14-8-11(10)15-12(16-13)6-9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKUHZRHYRQRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(NC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a suitable pyrimidine derivative under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo-pyrimidine core .

Scientific Research Applications

2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Overview

2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound known for its potential therapeutic applications, particularly in oncology. This compound exhibits significant biological activities, including the induction of apoptosis in cancer cells and inhibition of key enzymes involved in cellular processes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of ATR Kinase : This compound acts as an inhibitor of ATR kinase, which plays a crucial role in DNA damage response. By inhibiting ATR kinase, it prevents the phosphorylation of downstream targets essential for DNA repair processes.
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through the disruption of cell signaling pathways and alteration of gene expression. It has been shown to increase pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Effect Reference
Apoptosis InductionInduces apoptosis in cancer cells
ATR Kinase InhibitionInhibits ATR kinase activity
CytotoxicityIC50 values against various cancer cell lines
Enzyme InteractionBinds to allosteric sites of necroptosis-related enzymes

Case Studies

Several studies have explored the effects of this compound in laboratory settings:

  • Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. For instance, it was found to have IC50 values ranging from 29 to 59 µM against various types of cancer cells, indicating its potential as a therapeutic agent for cancer treatment .
  • Mechanistic Studies : Further investigations revealed that treatment with this compound resulted in cell cycle arrest and apoptosis in HepG2 liver cancer cells. The study noted significant increases in pro-apoptotic markers and downregulation of anti-apoptotic factors following treatment with this compound .

Pharmacokinetics and Metabolism

Pharmacokinetic studies suggest that the compound demonstrates favorable absorption characteristics when administered orally. It is metabolized through various pathways that involve enzymatic interactions with cellular components. The stability of the compound under standard laboratory conditions allows for prolonged observation periods without significant degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

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